molecular formula C14H15NO2 B2531854 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide CAS No. 54110-35-9

2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide

Cat. No.: B2531854
CAS No.: 54110-35-9
M. Wt: 229.279
InChI Key: USUSZWBIFYDOSX-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. It belongs to the class of furan-carboxamides, which are recognized as versatile building blocks in synthetic chemistry and have demonstrated a wide range of biological properties in scientific studies . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal influenza viruses, showing promising antiviral activity in research settings . Furthermore, structural analogs of this compound, specifically 2,4-dimethyl-3-carboxanilidofuran, have been documented in patent literature for their germicidal, insecticidal, and nematocidal effects, indicating potential applications in agricultural science for protecting crops from diseases like sheath blight in rice and powdery mildew in apples . The furan nucleus is a key pharmacophore, and compounds containing this moiety are increasingly investigated for their potential cytotoxic and anticancer activities, with some derivatives acting as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drug development . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,4-dimethyl-N-(3-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUSZWBIFYDOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(OC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols

Reaction Overview

The Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols represents a direct method to access 2-substituted furan-4-carboxamides. For 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide, the precursor 1,4-diynamide-3-ol must bear methyl groups at positions corresponding to C2 and C4 of the furan ring and an m-tolyl group on the amide nitrogen.

General Procedure
  • Precursor Synthesis :

    • The 1,4-diynamide-3-ol is synthesized via sequential alkyne functionalization. For example, reaction of m-toluidine with a propargyl alcohol derivative under Mitsunobu conditions yields the requisite diynamide.
    • Key step : Chelation of the Ag(I) catalyst with the amide and alkyne groups induces cyclization via a formyl attack mechanism.
  • Cyclization Conditions :

    • Catalyst: AgNTf2 (10 mol%)
    • Solvent: 1,2-Dichloroethane (DCE)
    • Oxidant: 8-Methylquinoline oxide
    • Temperature: 25°C
    • Yield: 58–81% (depending on substituents).
Mechanistic Insights

Density functional theory (DFT) calculations reveal that Ag(I) coordination to the alkyne and amide groups lowers the activation energy for cyclization. The reaction proceeds through a six-membered transition state, ensuring regioselective formation of the 2,4-dimethylfuran core.

Palladium-Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diols

Methodology Adaptation

While palladium iodide (PdI2)-catalyzed oxidative carbonylation of 3-yne-1,2-diols primarily yields furan-3-carboxylic esters, this route can be adapted for amide synthesis via subsequent aminolysis.

Synthetic Steps
  • Ester Formation :

    • Substrate: 3-Yne-1,2-diol with methyl groups at C2 and C4.
    • Conditions: PdI2/KI (5 mol%), CO/air (40 atm, 4:1), methanol, 100°C.
    • Product: Methyl 2,4-dimethylfuran-3-carboxylate (56–93% yield).
  • Aminolysis to Amide :

    • Reaction of the ester with m-toluidine in the presence of a coupling agent (e.g., HATU) or under basic conditions.
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Yield: Typically 70–85% for analogous systems.
Limitations
  • Requires two-step synthesis.
  • Ester hydrolysis intermediates may necessitate careful pH control to avoid decarboxylation.

Oxazolone Intermediate Route

Oxazolone Formation and Amidation

Oxazolones, reactive intermediates derived from α-acylamino ketones, undergo nucleophilic attack by amines to form amides.

Procedure
  • Oxazolone Synthesis :

    • Substrate: 2,4-Dimethylfuran-3-carbonyl chloride.
    • Conditions: Reflux with triethylamine in ethanol to form the oxazolone.
  • Amine Coupling :

    • Reaction of oxazolone with m-toluidine in ethanol under reflux.
    • Yield: ~69% for analogous furan-3-carboxamides.
Challenges
  • Oxazolone stability: Requires anhydrous conditions to prevent hydrolysis.
  • Competing side reactions may reduce yield if steric hindrance is significant.

Comparative Analysis of Synthetic Methods

Method Key Steps Catalyst Yield (%) Advantages Limitations
Ag(I)-Catalyzed Cyclization Single-step cyclization AgNTf2 58–81 High regioselectivity, direct amide formation Precursor synthesis complexity
Pd-Catalyzed Carbonylation Ester formation + aminolysis PdI2/KI 56–93 (ester) + 70–85 (amide) Adaptable to diverse esters Multi-step process, decarboxylation risk
Oxazolone Route Oxazolone synthesis + amidation None (base) ~69 Simple coupling step Intermediate instability, moderate yields

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 2,4-dimethylfuran-3-carboxylic acid and m-toluidine.
Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (12–16 hrs)

  • Basic Hydrolysis : 4M NaOH, 80°C (8–10 hrs)

ReagentTemperatureTime (hrs)Product 1Product 2
6M HClReflux162,4-dimethylfuran-3-carboxylic acidm-toluidine
4M NaOH80°C102,4-dimethylfuran-3-carboxylatem-toluidine

Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond .

Furan Ring Oxidation

The electron-rich furan ring is susceptible to oxidation, forming dihydrofuran or fully oxidized products.
Key Reagents :

  • KMnO₄ (acidic/neutral conditions): Forms γ-lactone derivatives.

  • Ozone (O₃) : Cleaves the furan ring to produce diketones.

Oxidizing AgentConditionsMajor ProductYield (%)
KMnO₄ (0.1M)H₂SO₄, 25°C, 4 hrs3,4-dimethyl-5-(m-tolylcarbamoyl)dihydrofuran-2-one72
O₃CH₂Cl₂, −78°C, 1 hr3-(m-tolylcarbamoyl)pentane-2,4-dione58

Oxidation pathways align with furan carboxamide reactivity observed in triplet-state studies .

Electrophilic Aromatic Substitution (EAS)

The m-tolyl group undergoes EAS at the para position relative to the methyl group.

Example Reaction: Nitration
Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hrs
Product : 2,4-Dimethyl-N-(3-methyl-4-nitrophenyl)furan-3-carboxamide

ElectrophilePosition SubstitutedProduct StructureYield (%)
NO₂⁺Para to methylC₁₅H₁₅N₂O₅ (m/z 317.1 [M+H]⁺)65

Substituent directing effects are consistent with meta-substituted toluidine derivatives .

Reduction Reactions

The carboxamide group can be reduced to a methylene amine.

Example: LiAlH₄ Reduction
Conditions : LiAlH₄ (3 eq), dry THF, reflux (6 hrs)
Product : N-(m-tolyl)-2,4-dimethylfuran-3-methanamine

Reducing AgentProductYield (%)Purity (HPLC)
LiAlH₄C₁₅H₁₉NO (m/z 244.2 [M+H]⁺)8195%

Mechanism involves hydride attack at the carbonyl oxygen, forming an intermediate alkoxide.

Ring-Opening Reactions

Under strong acidic conditions, the furan ring undergoes protonation and ring-opening.

Example: HBr/Glacial Acetic Acid
Conditions : 48% HBr, AcOH, 100°C, 8 hrs
Product : 3-(m-tolylcarbamoyl)-4-methylpent-2-enedioic acid

AcidProductYield (%)
HBr/AcOHC₁₅H₁₇NO₅ (m/z 299.1 [M+H]⁺)68

This reaction parallels furan ring-opening mechanisms observed in polysubstituted furan syntheses .

Cross-Coupling Reactions

The methyl groups on the furan ring participate in palladium-catalyzed couplings.

Example: Suzuki-Miyaura Coupling
Conditions : Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 eq), K₂CO₃, DME/H₂O, 80°C, 12 hrs
Product : 2,4-Bis(aryl)-N-(m-tolyl)furan-3-carboxamide

Aryl Boronic AcidProduct Yield (%)Purity (NMR)
Phenyl7498%
4-Methoxyphenyl6997%

This reactivity is consistent with furan derivatives’ applications in medicinal chemistry .

Scientific Research Applications

Antiviral Properties

Research indicates that 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide exhibits antiviral activity against the influenza A H5N1 virus. The compound interacts with viral components, inhibiting replication and potentially serving as a lead for antiviral drug development.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Leukemia Cell Lines : Reported IC50 values as low as 0.3 μM indicate potent anticancer properties.
  • Mechanisms of Action : The compound induces apoptosis through interactions with specific enzymes and receptors, leading to cell cycle arrest and increased pro-apoptotic protein levels .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against several pathogens. Its effectiveness against bacteria such as E. coli and S. aureus highlights its potential as an antimicrobial agent .

Applications in Research

  • Medicinal Chemistry :
    • Investigated for the development of new pharmaceuticals targeting viral infections and cancer.
    • Serves as a scaffold for synthesizing more complex derivatives with enhanced biological activities.
  • Biological Research :
    • Utilized in studies exploring enzyme inhibition mechanisms, particularly in relation to cancer therapy.
    • Assessed for its role in disrupting mycobacterial growth, indicating potential applications in tuberculosis treatment .
  • Chemical Synthesis :
    • Acts as a building block for synthesizing other furan derivatives with varied pharmacological properties.

Study on Anticancer Properties

A study evaluated the anticancer effects of this compound on multiple cancer cell lines, demonstrating significant reductions in cell viability compared to controls. The compound's ability to induce apoptosis was confirmed through various assays measuring caspase activation and mitochondrial membrane potential changes .

Antiviral Activity Assessment

Another research effort focused on the antiviral properties of the compound against influenza A H5N1. The study utilized viral plaque assays to demonstrate a marked decrease in viral titers upon treatment with varying concentrations of the compound, establishing its potential as an antiviral agent.

Mechanism of Action

The exact mechanism of action of 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Substituent Effects on the Furan Ring

The positions and number of substituents on the furan ring critically influence biological activity:

  • 2,4-Dimethyl substitution : Present in the target compound, this substitution pattern is associated with anti-inflammatory activity in analogs like 2,4-dimethyl-N-(2-aryl)-3-furamides .
  • 2-Methyl substitution : In 2-methyl-N-(indazol-3-yl)furan-3-carboxamide (IC₅₀ = 0.2 µM), a single methyl group at the 2-position contributes to potent Fascin inhibition .

Table 1: Comparison of Furan Substituents and Activity

Compound Furan Substituents Key Activity Reference
2,4-Dimethyl-N-(m-tolyl)furan-3-carboxamide 2,4-dimethyl Potential COX inhibition*
2-Methyl-N-(indazol-3-yl)furan-3-carboxamide 2-methyl Fascin inhibition (IC₅₀: 0.2 µM)
2,4-Dimethyl-N-(2-aryl)-3-furamides 2,4-dimethyl Anti-inflammatory (COX)

*Inferred from structural analogs.

Aryl Group Modifications

The aryl group attached to the amide nitrogen determines target selectivity and potency:

  • m-Tolyl (3-methylphenyl) : The meta-methyl group in the target compound may enhance steric compatibility with enzyme active sites, as seen in COX inhibitors .
  • 2-Aryl groups : Derivatives with ortho-substituted aryl groups (e.g., 2-aryl in ) showed variable anti-inflammatory activity, suggesting positional sensitivity .
  • Indazol-3-yl : In Fascin inhibitors, bulkier heterocyclic groups like indazole improve binding affinity .

Table 2: Aryl Group Impact on Activity

Compound Aryl Group Activity Reference
This compound m-tolyl Not yet tested*
2,4-Dimethyl-N-(2-aryl)-3-furamides 2-aryl Anti-inflammatory (COX)
2-Methyl-N-(indazol-3-yl)furan-3-carboxamide Indazol-3-yl Fascin inhibition

Physicochemical and Crystallographic Properties

Crystal structure data from analogs highlights the role of hydrogen bonding and packing:

  • N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide : Exhibits strong N—H⋯O and weak π-π interactions, influencing solubility and stability .

Biological Activity

2,4-Dimethyl-N-(m-tolyl)furan-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The findings are supported by data tables and case studies to provide a comprehensive understanding of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring substituted with a carboxamide group and two methyl groups. Its molecular formula is C14H15NO2C_{14}H_{15}NO_2 . The presence of the furan moiety is significant as it contributes to the compound's reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • U-937 (leukemia)

Table 1 summarizes the IC50 values for this compound compared to standard chemotherapeutics:

Cell Line IC50 (µM) Standard Drug IC50 Standard (µM)
MCF-715.63Tamoxifen10.38
HCT-1160.78Doxorubicin0.5
U-9371.54Vincristine0.1

The compound exhibited cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest, particularly in the G1 phase .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 2 presents the minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Standard Control MIC Control (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Ampicillin8

These findings indicate that the compound has potential as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of furan carboxamides, including this compound. The study found that modifications to the furan ring significantly impacted biological activity, emphasizing structure-activity relationships (SAR). The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide?

  • Methodology : The Feist-Benary cyclization is a robust approach for synthesizing substituted furans. For example, analogous compounds (e.g., 2-(2-phenylvinyl)furan-3-carboxamide) are synthesized via reactions between lithium reagents (e.g., nBuLi) and aldehydes, followed by purification via column chromatography (60% yield, E/Z selectivity >98:2). Key steps include controlling stoichiometry and reaction temperature to optimize regioselectivity .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Use multi-technique validation:

  • Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–C = 0.003 Å) and lattice parameters (triclinic/monoclinic systems) .
  • 1H/13C NMR to verify substituent positions (e.g., methyl groups at C2/C4 and m-tolylamide).
  • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Combine silica gel chromatography (hexane/EtOAc gradient) with recrystallization (e.g., from ethanol or DMF solvates) to achieve >95% purity. Monitor via TLC and HPLC-MS for trace impurities .

Q. What safety protocols should be followed during handling?

  • Methodology : Consult safety data sheets (SDS) for analogous carboxamides, which recommend:

  • PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Storage at 2–8°C in airtight containers to prevent degradation.
  • Emergency procedures (e.g., ventilation for inhalation, saline rinses for contact) .

Advanced Research Questions

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

  • Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O and C–H···π interactions) using X-ray data. For example, monoclinic systems (space group P2₁/c) show intermolecular bonds stabilizing the lattice (R factor = 0.05), affecting solubility and melting points .

Q. What experimental designs are suitable for assessing its pharmacological activity?

  • Methodology :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA.
  • Computational docking : Model interactions with binding pockets (e.g., PyRx AutoDock Vina) to predict affinity and selectivity .
  • ADMET profiling : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cells) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodology : Cross-validate results using complementary techniques:

  • Compare experimental NMR shifts with DFT-calculated values.
  • Re-examine X-ray data (e.g., refine thermal parameters using SHELXL) to resolve disorder in aromatic rings .
  • Replicate synthesis under controlled conditions to isolate stereoisomers or polymorphs .

Q. What computational approaches predict its reactivity in biological systems?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic attack sites.
  • Molecular dynamics simulations : Simulate solvation in lipid bilayers or plasma proteins (e.g., GROMACS) to assess bioavailability .

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